

A Comprehensive Technical Guide to the Synthesis and Isolation of Sofosbuvir Impurity C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sofosbuvir impurity C*

Cat. No.: *B560572*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

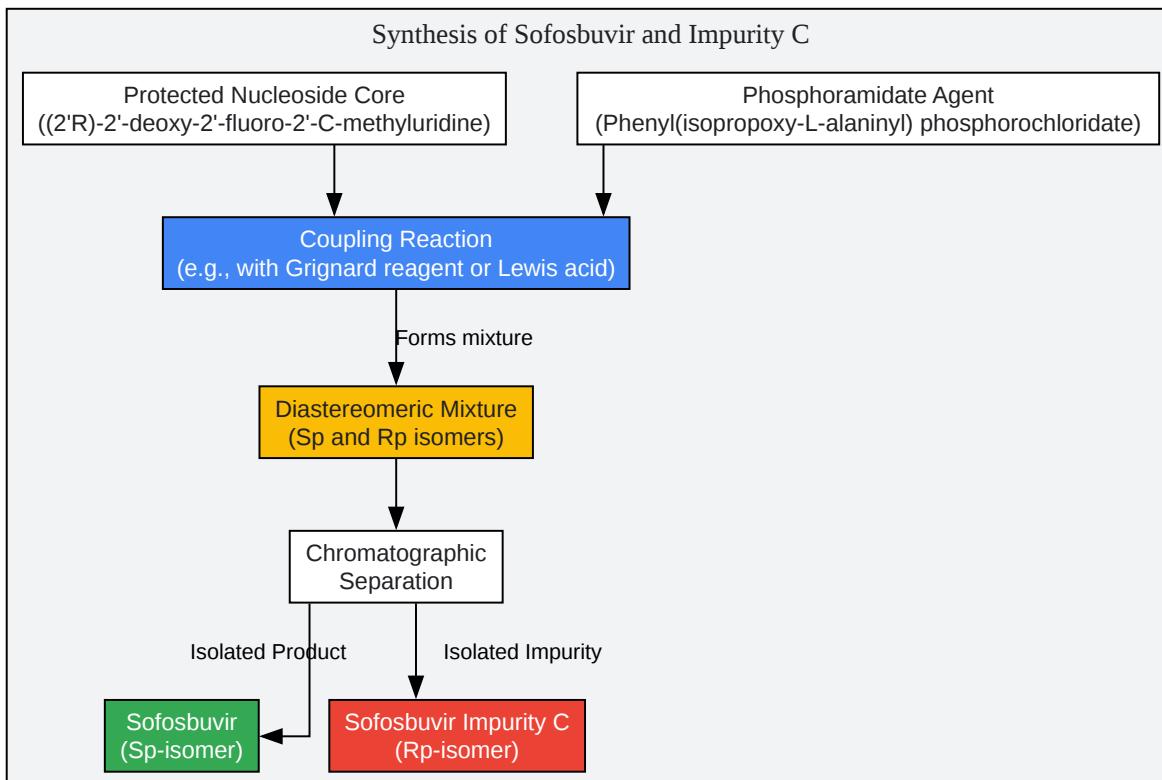
This technical guide provides an in-depth overview of the synthesis and isolation of **Sofosbuvir impurity C**, a critical aspect of quality control in the manufacturing of the antiviral drug Sofosbuvir. Understanding the formation and separation of this and other related substances is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat chronic Hepatitis C virus (HCV) infection.^{[1][2][3]} Its chemical name is Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoate.^[1] As a nucleotide analog, it inhibits the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.^{[4][5]}

During the synthesis and storage of Sofosbuvir, various impurities can form, including process-related impurities, degradation products, and residual solvents.^[5] Regulatory bodies require the identification and quantification of these impurities to ensure the quality, stability, and safety of the drug product.^[6]

Sofosbuvir Impurity C is a diastereomer of Sofosbuvir.^[7] Its chemical identity is (2R)-isopropyl 2-((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.^[8]


- Molecular Formula: C₂₂H₂₉FN₃O₉P[4][8]
- Molecular Weight: 529.45 g/mol [4][8][9][10]
- CAS Number: 1496552-28-3[8][11][12][13]

Synthesis of Sofosbuvir Impurity C

The synthesis of Sofosbuvir is a complex process that presents several stereochemical challenges, making the formation of diastereomeric impurities like Impurity C a significant consideration.[14] Impurities can arise as byproducts during the key phosphoramidation step, where the desired (Sp) stereoisomer (Sofosbuvir) and the undesired (Rp) stereoisomer are formed. **Sofosbuvir Impurity C** is one such diastereomer.

A patented method outlines a specific multi-step synthesis designed to produce Sofosbuvir impurities, achieving a purity of over 99%. [15] The general synthetic challenge lies in controlling the stereochemistry at the phosphorus center.

The following diagram illustrates a generalized synthetic pathway that can lead to the formation of Sofosbuvir and its diastereomeric impurity, Impurity C. This process involves the coupling of the protected nucleoside core with a phosphoramidate agent.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of Sofosbuvir and Impurity C.

A general method for the synthesis of Sofosbuvir involves the coupling of a protected nucleoside intermediate with a phosphoramidate agent, which can yield a mixture of diastereomers.[3]

- Preparation of Intermediate: Start with a suitably protected (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside.
- Coupling Reaction: Dissolve the protected nucleoside (e.g., 20.0 g) in a suitable solvent like dichloromethane (150 g).[3]

- Cool the solution to 0°C.
- Add the phosphoramidate agent (e.g., Phenyl(isopropoxy-L-alaninyl) phosphorochloridate).
- Introduce a catalyst or coupling agent, such as a Lewis acid (e.g., aluminum trichloride, 3.1 g) or a Grignard reagent.[3]
- Allow the reaction to proceed at a controlled temperature (e.g., 20°C), monitoring the formation of the product by HPLC.[3] This step produces a diastereomeric mixture containing both Sofosbuvir and **Sofosbuvir Impurity C**.
- Quenching: Once the reaction is complete, quench it by adding an aqueous solution, such as 10% dilute hydrochloric acid.[3]
- Extraction: Extract the product using a solvent like ethyl acetate.[3]
- Purification: The resulting crude product, a mixture of diastereomers, must be purified to isolate the desired Sofosbuvir.

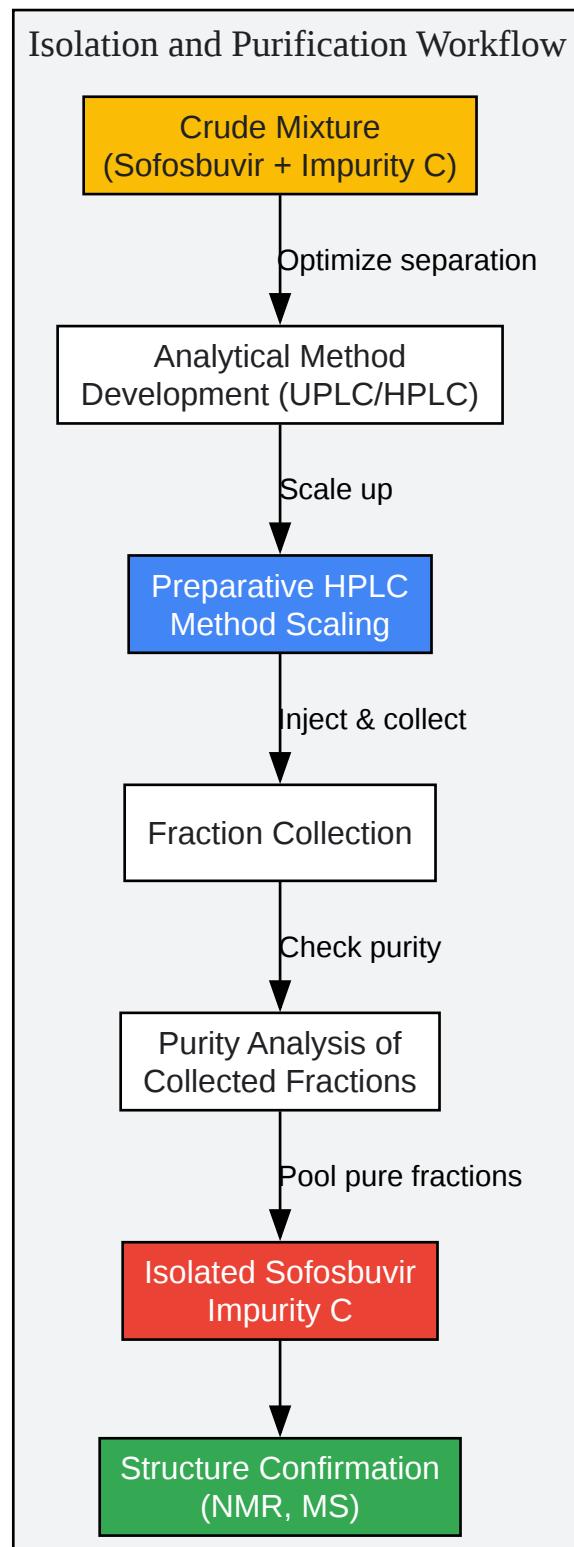
Generation of Impurities via Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][16] Sofosbuvir is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis as per ICH guidelines. [1][17] Significant degradation is observed under acidic, basic, and oxidative conditions, while the drug is relatively stable to thermal and photolytic stress.[1][16]

The following protocols are used to intentionally degrade Sofosbuvir to generate and study its impurities.[1]

- Acid Degradation:
 - Dissolve 200 mg of Sofosbuvir in 5 mL of 1 N HCl.[1]
 - Reflux the solution at 80°C for 10 hours.[1]
 - Neutralize the resulting solution.

- Evaporate the solution to obtain a solid, which is then dissolved in a mobile phase for analysis.[[1](#)]
- Base Degradation:
 - Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N NaOH.[[1](#)]
 - Maintain the solution at 60°C for 24 hours.[[1](#)]
 - Neutralize the solution with HCl.[[1](#)]
 - Evaporate to dryness and reconstitute the residue in the mobile phase.[[1](#)]
- Oxidative Degradation:
 - Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H₂O₂.[[1](#)]
 - Heat the solution at 80°C for two days.[[1](#)]
 - Evaporate the solution to get a solid residue and dissolve it in the mobile phase for analysis.[[1](#)]


The following table summarizes the degradation of Sofosbuvir under various stress conditions.

Stress Condition	Parameters	Total Degradation (%)	Key Impurities Formed	Reference
Acid Hydrolysis	1 N HCl, 80°C, 10 h reflux	8.66%	(R)- ((2R,3R,4R,5R)- 5-(2,4-dioxo-3,4- dihydropyrimidin- 1(2H)-yl)-4- fluoro-3-hydroxy- 4- methyltetrahydrof uran-2-yl)methyl phenyl hydrogen phosphate (m/z 417.08)	[1]
Base Hydrolysis	0.5 N NaOH, 60°C, 24 h	45.97%	Impurity A (m/z 454.13), Impurity B (m/z 411.08)	[1]
Oxidative	30% H ₂ O ₂ , 80°C, 2 days	0.79%	Oxidative degradation product (m/z 528.15)	[1]
Thermal	50°C, 21 days	No degradation	N/A	[16]
Photolytic	254 nm for 24 hr / Sunlight for 21 days	No degradation	N/A	[1][16]

Isolation and Purification of Sofosbuvir Impurity C

The isolation of **Sofosbuvir Impurity C** from the reaction mixture or degradation samples is primarily achieved using preparative High-Performance Liquid Chromatography (HPLC). The choice of stationary and mobile phases is critical for achieving good separation between the closely related diastereomers.

The diagram below outlines the typical workflow for isolating and purifying an impurity like **Sofosbuvir Impurity C** from a crude mixture.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. fortunejournals.com [fortunejournals.com]
- 3. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 4. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sofosbuvir impurity C | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Sofosbuvir [simsonpharma.com]
- 11. 1stsci.com [1stsci.com]
- 12. bocsci.com [bocsci.com]
- 13. Buy Sofosbuvir impurity C [smolecule.com]
- 14. researchgate.net [researchgate.net]
- 15. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
- 16. archives.ijper.org [archives.ijper.org]
- 17. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Synthesis and Isolation of Sofosbuvir Impurity C]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b560572#synthesis-and-isolation-of-sofosbuvir-impurity-c>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com